molecular formula C10H11N3O3 B1460686 Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 427878-70-4

Ethyl 5-methyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B1460686
Key on ui cas rn: 427878-70-4
M. Wt: 221.21 g/mol
InChI Key: XCUHVGKOOKXZNK-UHFFFAOYSA-N
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Patent
US07064203B2

Procedure details

A 2L 3-neck flask was charged with 5-methyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid ethyl ester (50 g, 226 mmol) and dry toluene (750 ml). POCl3 (41.6 g, 271.5 mmol) was added in one portion, followed by slow addition of DIEA (32.2 g, 248.9 mmol) at a rate, which maintained the temperature below 30° C. The resulting suspension was heated to 111° C. for 24 h becoming homogeneous at 80° C. The reaction was monitored by HPLC after quenching with 2 M MeNH2/THF (10 μl reaction mixture, 20 μl MeNH2/THF in 200 μl acetonitrile). Upon completion, reaction was cooled to −8° C. and a solution of K2HPO4 in H2O (170 g/775 ml) was added maintaining temperature below 1° C. The mixture was stirred for 20 min at −8° C. then warmed to ambient temperature for 1 h. The resulting light suspension was filtered through a pad of celite and the layers were separated. The organic layer was washed with K2HPO4 in H2O (27 g/130 ml), followed by water (250 ml) and dried (Na2SO4). The solution was filtered and concentrated to a yellow foam 4A (54.0 g, 100%). MS: 235 (MeNH2 adduct) (M+H)+; HPLC Ret Time (MeNH2 adduct): 2.240 min (YMC S5 ODS 4.6×50 mm column, 4 min gradient, 3 mL/min).
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
41.6 g
Type
reactant
Reaction Step Two
Name
Quantity
32.2 g
Type
reactant
Reaction Step Three
Name
K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:16])=[C:8]2[N:13]([CH:14]=1)[N:12]=[CH:11][NH:10][C:9]2=O)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:19].CCN(C(C)C)C(C)C.OP([O-])([O-])=O.[K+].[K+]>O.C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:16])=[C:8]2[N:13]([CH:14]=1)[N:12]=[CH:11][N:10]=[C:9]2[Cl:19])=[O:5])[CH3:2] |f:3.4.5|

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=C2C(NC=NN2C1)=O)C
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
41.6 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
32.2 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
K2HPO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Name
Quantity
775 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
111 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min at −8° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
becoming homogeneous at 80° C
CUSTOM
Type
CUSTOM
Details
after quenching with 2 M MeNH2/THF (10 μl reaction mixture, 20 μl MeNH2/THF in 200 μl acetonitrile)
CUSTOM
Type
CUSTOM
Details
Upon completion, reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −8° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below 1° C
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to ambient temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting light suspension was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with K2HPO4 in H2O (27 g/130 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow foam 4A (54.0 g, 100%)
CUSTOM
Type
CUSTOM
Details
2.240 min (YMC S5 ODS 4.6×50 mm column, 4 min gradient, 3 mL/min)
Duration
4 min

Outcomes

Product
Details
Reaction Time
20 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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